2-Methyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
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Overview
Description
2-Methyl-5-(3,4-methylenedioxyphenyl)phenol, or 2M5MD, is a phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 2M5MD has a molecular weight of 222.25 g/mol and a melting point of 153-155°C. It is a derivative of phenol and has been used in the synthesis of many other compounds.
Scientific Research Applications
2M5MD has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme monoamine oxidase, which is important for the metabolism of neurotransmitters. It has also been used in the synthesis of new compounds, such as 2-methyl-5-(3,4-methylenedioxyphenyl)pyridine, which has applications in organic photovoltaics. 2M5MD has also been used as a starting material for the synthesis of several other compounds, such as 2-methyl-5-(3,4-methylenedioxyphenyl)benzene.
Mechanism of Action
2M5MD acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters. It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines. This inhibition of monoamine oxidase can lead to an increase in the levels of monoamines, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects
2M5MD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. It has also been shown to increase the levels of norepinephrine, which can lead to increased energy and focus. Additionally, 2M5MD has been shown to increase the levels of acetylcholine, which can lead to improved memory and cognition.
Advantages and Limitations for Lab Experiments
2M5MD is a useful compound for lab experiments due to its relatively low cost and availability. It has a low melting point, which makes it easy to dissolve in organic solvents. Additionally, it is relatively stable and can be stored for long periods of time without degradation. The main limitation of 2M5MD is that it is insoluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 2M5MD. One possible direction is to explore its potential as a therapeutic agent for neurological disorders, such as depression and anxiety. Additionally, further research could be done to explore its potential as a starting material for the synthesis of other compounds. Finally, further research could be done to explore its potential as an inhibitor of other enzymes, such as proteases and phosphatases.
Synthesis Methods
2M5MD can be synthesized via a three-step process. The first step involves the reaction of phenol with 3,4-methylenedioxyaniline in an acidic medium. This reaction forms the intermediate 2-methyl-5-(3,4-methylenedioxyphenyl)phenol. The second step is the oxidation of the intermediate with nitric acid, which forms 2M5MD. The third step is the purification of the compound, which is done by recrystallization.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-3-10(6-12(9)15)11-4-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQHWUJAABJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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